molecular formula C4H5IN2 B1314394 5-iodo-1-methyl-1H-pyrazole CAS No. 34091-51-5

5-iodo-1-methyl-1H-pyrazole

Cat. No. B1314394
CAS RN: 34091-51-5
M. Wt: 208 g/mol
InChI Key: RJYWUQWCLZYCTI-UHFFFAOYSA-N
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Description

5-Iodo-1-methyl-1H-pyrazole is a chemical compound that belongs to the class of organic compounds known as pyrazoles . These are compounds containing a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms (at positions 1 and 2) and three carbon atoms .


Synthesis Analysis

The synthesis of 5-iodo-1-methyl-1H-pyrazole involves a two-stage process . The first stage involves the reaction of 1-methyl-1H-pyrazole with (PMDETA)2 K2 Mg (CH2 SiMe3)4 at 0°C for 2 hours under an inert atmosphere . The second stage involves the reaction with iodine for 1 hour under an inert atmosphere . This reaction is regioselective .


Molecular Structure Analysis

The molecular structure of 5-iodo-1-methyl-1H-pyrazole consists of a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms (at positions 1 and 2) and three carbon atoms .


Chemical Reactions Analysis

Pyrazoles, including 5-iodo-1-methyl-1H-pyrazole, can undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . Additionally, a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-iodo-1-methyl-1H-pyrazole include a predicted boiling point of 281.8±25.0 °C and a predicted density of 1.94±0.1 g/cm3 . Its pKa is predicted to be 1.01±0.10 .

Scientific Research Applications

Structural and Spectral Investigations

5-Iodo-1-Methyl-1H-Pyrazole and its derivatives have been extensively studied for their structural and spectral properties. For instance, research on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a similar compound, focused on experimental and theoretical studies involving NMR, FT-IR spectroscopy, and X-ray diffraction techniques. These studies are vital in understanding the physical and chemical characteristics of pyrazole derivatives (Viveka et al., 2016).

Synthesis and NMR Study

The synthesis and detailed NMR spectroscopic studies of pyrazole derivatives, including 1-methyl-3,5-dimethoxy-4-halogeno-1H-pyrazoles, have been documented. These studies contribute to the understanding of the chemical shift and reactivity of various pyrazole compounds, which is crucial for their application in different fields of research (Holzer & Gruber, 1995).

Building Blocks for Chemical Entities

Pyrazole nuclei, including those in 5-iodo-1-methyl-1H-pyrazole, have emerged as key scaffolds in CropScience and oncology research. The preparation of various iodinated pyrazole derivatives, including 4-iodo-3-trifluoromethylpyrazole, paves the way for developing new chemical entities featuring a pyrazole nucleus (Guillou et al., 2011).

Protein Kinase Inhibition

Some pyrazole derivatives have been identified as inhibitors of protein kinase B, a crucial enzyme in various biological processes. This discovery is significant in developing new therapeutic agents for diseases where protein kinase B plays a role (Saxty et al., 2007).

Synthesis of Novel Chemical Structures

The reactivity of pyrazole derivatives, such as 5-iodo-1-methyl-1H-pyrazole, has been exploited in synthesizing novel chemical structures. For example, the reaction of N-methyl-5-tributylstannyl-4-fluoro-1H-pyrazole demonstrates the versatility of these compounds in creating diverse chemical entities (Hanamoto et al., 2008).

Antiproliferative Agents

Pyrazole derivatives have been studied for their potential as antiproliferative agents, particularly in treating leukemia and breast cancer. These studies highlight the significance of pyrazole-based compounds in developing new cancer therapies (Ananda et al., 2017).

Molecular Docking Studies

Molecular docking studies of pyrazole derivatives have been conducted to investigate their potential as inhibitors of specificbiological targets. These studies are crucial in drug discovery and development, providing insights into the interaction mechanisms between pyrazole compounds and their target molecules (Pillai et al., 2017).

Application in Lithium-Ion Batteries

Research on pyrazole derivatives, including methylated variants, has extended into the field of lithium-ion batteries. These studies focus on the use of pyrazole-based additives to enhance battery performance, demonstrating the broad applicability of these compounds beyond traditional pharmaceutical and chemical domains (von Aspern et al., 2020).

Halogen Bonding Studies

5-Iodo-1-arylpyrazoles, closely related to 5-iodo-1-methyl-1H-pyrazole, have been studied for their halogen bonding propensity. These studies are significant in understanding the role of halogen bonding in the crystallographic landscape of small molecules, which can have implications in the design of new materials and pharmaceutical compounds (Dumitrescu et al., 2020).

Analytical Chemistry and Spectroscopy

Research in analytical chemistry and spectroscopy also involves pyrazole derivatives, where their NMR chemical shifts and other spectral properties are examined. This knowledge is vital for identifying and characterizing these compounds in various scientific studies (Cabildo et al., 1984).

Novel Analgesic Agents

Pyrazole derivatives have been developed as novel analgesic agents. Their synthesis and evaluation for pain-relieving properties underscore their potential in creating new therapeutic options for pain management (Machado et al., 2009).

Anti-Diabetic Studies

Hybrid molecules containing pyrazole moieties, like 5-iodo-1-methyl-1H-pyrazole, have been synthesized and evaluated for their anti-diabetic properties. This research is crucial in the ongoing search for more effective treatments for diabetes (Ibraheem et al., 2020).

properties

IUPAC Name

5-iodo-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN2/c1-7-4(5)2-3-6-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYWUQWCLZYCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60537246
Record name 5-Iodo-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60537246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-iodo-1-methyl-1H-pyrazole

CAS RN

34091-51-5
Record name 5-Iodo-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60537246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Iodo-1-methylpyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
M Fleuti, K Bártová, LP Slavetinska… - The Journal of …, 2020 - ACS Publications
… (25) Then the in situ formed 5-zincated 4,6-dichloropyrimidine underwent Negishi coupling with 5-iodo-1-methyl-1H-pyrazole. The reaction under standard conditions in the presence of …
Number of citations: 9 pubs.acs.org
T Delaunay, M Es‐Sayed, JP Vors, N Monteiro… - 2011 - Wiley Online Library
The 1,3‐dipolar cycloaddition of diversely N‐substituted 4‐iodosydnones with 3‐halopropiolates produces easily separable mixtures of dihalogenated pyrazolylcarboxylic esters at a …
DR Gorja, VR Batchu, A Ettam… - Beilstein Journal of …, 2009 - beilstein-journals.org
… The starting material required for our synthesis, 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid (1), was prepared from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-…
Number of citations: 15 www.beilstein-journals.org
SS Fatahala, MS Mohamed, JY Sabry… - Medicinal …, 2022 - ingentaconnect.com
In the last several decades, interest in pyrrole and pyrrolopyrimidine derivatives has increased owing to their biological importance, such as anti-tumor, anti-microbial, anti-inflammatory, …
Number of citations: 7 www.ingentaconnect.com
CJ Helal, EP Arnold, TL Boyden, C Chang… - Journal of Medicinal …, 2017 - ACS Publications
Phosphodiesterase 2A (PDE2A) inhibitors have been reported to demonstrate in vivo activity in preclinical models of cognition. To more fully explore the biology of PDE2A inhibition, we …
Number of citations: 27 pubs.acs.org
M De Tullio - 2017 - stax.strath.ac.uk
… In the case of 1-methyl-1H-pyrazole (2n) and 1-methyl-1H-1,2,4-triazole (2p), the deprotonation occurs exclusively at the C5 position, affording 5-iodo-1-methyl-1H-pyrazole (3n) and 5-…
Number of citations: 0 stax.strath.ac.uk
JL Kristensen, A Püschl, M Jensen… - Journal of medicinal …, 2010 - ACS Publications
… General procedure A and 5-iodo-1-methyl-1H-pyrazole were used. Yield: 59.5 mg (67%) of 14 as a white solid. The product was dissolved in MeOH (1.0 mL), and 2 M HCl in Et 2 O (1.5 …
Number of citations: 13 pubs.acs.org
L van Dijk, BC Haas, NK Lim, K Clagg… - Journal of the …, 2023 - ACS Publications
… Subjecting 5-iodo-1-methyl-1H-pyrazole to the cross-coupling protocol furnished product 3aw with high enantioselectivity (94:6 er) with modest bis-acylation (21%). Upon purification, …
Number of citations: 3 pubs.acs.org
H He, Y Zhang, J Xu, Y Li, H Fang, Y Liu… - Journal of Medicinal …, 2022 - ACS Publications
… ]oxazepino[3,2-g]quinazolin-12-amine 12 (240 mg, 0.50 mmol), glycol (330 mg, 1.00 mmol), CuI (50 mg, 0.25 mmol), K 3 PO 4 4 (633 mg, 3.00 mmol), and 5-iodo-1-methyl-1H-pyrazole (…
Number of citations: 8 pubs.acs.org
DW Piotrowski, EL McInturff - Complete Accounts of Integrated …, 2019 - ACS Publications
… Unfortunately, coupling 44 and 5-iodo-1-methyl-1H-pyrazole (48) (used as a model system) proved to be a significant challenge (Scheme 12). Few examples exist in the literature of …
Number of citations: 0 pubs.acs.org

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